molecular formula C23H23ClN2O2 B11314880 N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide

N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B11314880
M. Wt: 394.9 g/mol
InChI Key: AVVWOMMCMOLTLL-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylphenoxy group, and a pyridinyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with 4-ethylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-pyridinecarboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A compound with a similar chlorophenyl group.

    Pheniramine: Contains a similar pyridinyl group.

    Taranabant: Shares structural similarities with the propanamide backbone.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H23ClN2O2/c1-3-18-11-13-20(14-12-18)28-17(2)23(27)26(22-10-6-7-15-25-22)16-19-8-4-5-9-21(19)24/h4-15,17H,3,16H2,1-2H3

InChI Key

AVVWOMMCMOLTLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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